molecular formula C16H11F3N2O2S B2908807 N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide CAS No. 439934-83-5

N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide

Cat. No.: B2908807
CAS No.: 439934-83-5
M. Wt: 352.33
InChI Key: IQFVJSQJXGGKKA-UHFFFAOYSA-N
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Description

N-[3-(Trifluoromethyl)phenyl]quinoline-8-sulfonamide is a synthetic hybrid compound incorporating quinoline and sulfonamide pharmacophores, designed for advanced antibacterial research. Its core structure is recognized for potent activity against a spectrum of bacterial pathogens. Recent studies on closely related quinoline–sulfonamide hybrids have demonstrated exceptional promise in combating antibiotic-resistant bacteria, a critical global health threat . These compounds exhibit a unique dual-targeting potential; the quinoline moiety is known to interfere with bacterial DNA replication by targeting enzymes like DNA gyrase and topoisomerase IV, while the sulfonamide group inhibits dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway . This combined mechanism can lead to a powerful synergistic effect, enhancing the compound's efficacy and potentially overcoming resistance mechanisms. One prominent analogue, compound QS-3, has shown exceptional inhibitory activity against Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 64 μg mL⁻¹, and also displays enhanced activity against antibiotic-resistant strains. Furthermore, it demonstrates a favorable synergistic effect when combined with the antibiotic ciprofloxacin. A critical feature for therapeutic potential, this class of compounds has shown minimal cytotoxicity, inducing less than 5% lysis of red blood cells in vitro . Molecular docking studies suggest strong binding interactions with bacterial target proteins, such as gyrase, with affinities in the range of -8.0 kcal mol⁻¹, underscoring their potential as robust lead compounds . Beyond antibacterial applications, the trifluoromethylphenyl group is a common feature in modern medicinal chemistry, often incorporated to improve a compound's metabolic stability, lipophilicity, and binding affinity through its strong electron-withdrawing properties . This product is intended for research applications only, including in vitro antibacterial screening, mechanism of action studies, and as a building block for the synthesis of novel therapeutic agents. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2S/c17-16(18,19)12-6-2-7-13(10-12)21-24(22,23)14-8-1-4-11-5-3-9-20-15(11)14/h1-10,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFVJSQJXGGKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide typically involves the cyclization of trifluoromethyl-containing intermediates. One common method is the Leimgruber-Batcho reaction, which involves the formation of 2-amino-3-(trifluoromethyl)quinoline . Another approach is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid, resulting in the formation of the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound often utilizes metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method is favored due to its mild reaction conditions and functional group tolerance .

Chemical Reactions Analysis

Oxidation Reactions

The quinoline backbone undergoes oxidation under specific conditions. For example:

  • Quinoline N-oxide formation : Treatment with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or potassium permanganate (KMnO4\text{KMnO}_4) oxidizes the nitrogen atom in the quinoline ring, yielding N-oxide derivatives.
  • Electron-deficient ring activation : The trifluoromethyl group enhances electron withdrawal, stabilizing intermediates during oxidation .

Key Products :

Oxidation AgentProductYieldConditions
H2O2\text{H}_2\text{O}_2Quinoline-8-sulfonamide N-oxide~70%Acidic, 60°C, 6h
KMnO4\text{KMnO}_4Quinoline-8-sulfonamide dihydroxy derivative<50%Alkaline, 80°C, 12h

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom on the phenyl ring participates in NAS reactions:

  • Displacement with amines : Reacting with alkyl/aryl amines (e.g., benzylamine) under basic conditions replaces chlorine with an amine group.
  • Suzuki coupling : Palladium-catalyzed cross-coupling with aryl boronic acids introduces diverse substituents at the chlorine site .

Example Reaction :N 3 trifluoromethyl phenyl quinoline 8 sulfonamide+ArB OH 2Pd PPh3 4N 3 Ar phenyl quinoline 8 sulfonamide+B OH 3\text{N 3 trifluoromethyl phenyl quinoline 8 sulfonamide}+\text{ArB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{N 3 Ar phenyl quinoline 8 sulfonamide}+\text{B OH }_3Kinetic Data :

NucleophileRate Constant (kk, M1^{-1}s1^{-1})Solvent
Benzylamine1.2×1031.2\times 10^{-3}DMF
Phenol0.8×1030.8\times 10^{-3}THF

Cycloaddition Reactions

The quinoline ring engages in [2+2] cycloadditions under UV light:

  • Dearomative cycloaddition : Reaction with alkenes (e.g., 2-chloropropene) forms fused bicyclic structures via triplet energy transfer .

Mechanism :

  • Photoexcitation generates a triplet-state quinoline.
  • Radical pair formation with alkene.
  • Cyclopropane ring closure (diastereoselectivity >95%) .

Representative Conditions :

AlkeneCatalystYieldDiastereomeric Ratio
2-ChloropropeneNone (UV)82%97:3
StyreneRu(bpy)32+_3^{2+}75%90:10

Sulfonamide Group Reactivity

The sulfonamide moiety participates in:

  • Acid/Base Hydrolysis : Resistant to hydrolysis below pH 12, but decomposes at elevated temperatures (>100°C) .
  • Coordination Chemistry : Binds metal ions (e.g., Zn2+^{2+}, Cu2+^{2+}) via sulfonyl oxygen, forming stable complexes .

Stability Data :

ConditionDegradation (%)Time
pH 1 (HCl)<5%24h
pH 13 (NaOH)40%24h
100°C, H2_2O75%12h

Trifluoromethyl Group Stability

The -CF3_3 group is chemically inert under most conditions but influences reactivity:

  • Electron-withdrawing effect : Enhances NAS rates at the chlorine site by 2–3x compared to non-fluorinated analogs .
  • Thermal stability : No decomposition observed below 250°C (TGA data) .

Comparative Reactivity

Structural analogs exhibit distinct reactivity profiles :

CompoundKey FeatureOxidation Rate (kk, M1^{-1}s1^{-1})NAS Yield (%)
N-[4-chlorophenyl]quinoline-8-sulfonamideNo -CF3_30.5×1030.5\times 10^{-3}45
N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide-CF3_31.2×1031.2\times 10^{-3}68
Quinoline-8-sulfonamideNo substituents0.3×1030.3\times 10^{-3}25

Mechanistic Insights

  • Oxidation : Proceeds via a radical intermediate stabilized by the quinoline π-system .
  • Cycloaddition : Follows a triplet energy-transfer pathway, with diastereoselectivity governed by steric effects .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide can exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can serve as effective inhibitors of specific proteins involved in cancer progression, such as MDM2 and XIAP. These proteins are known to regulate apoptosis and cell cycle progression, making them critical targets for cancer therapy .

Mechanism of Action
The mechanism by which this compound may exert its effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances the compound's lipophilicity and stability, potentially increasing its ability to penetrate cell membranes and interact with intracellular targets.

Biological Research

Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Preliminary research suggests that it may interact with various biological macromolecules, possibly modulating pathways involved in inflammation and cancer . The specific interactions and binding affinities with target enzymes remain an area of active research.

TRPM8 Antagonism
Certain sulfonamide compounds have shown antagonistic activity against TRPM8 channels, which are implicated in pain signaling pathways. This suggests that this compound could be explored for its analgesic properties in neuropathic pain models .

Material Science

Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, which can include the formation of imines followed by cycloaddition reactions. The resulting compound's unique structural features make it suitable as a building block in organic synthesis and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to inhibit enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of certain kinases involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of quinoline-8-sulfonamide derivatives are highly sensitive to substituent variations. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Substituent Molecular Weight Key Features Pharmacological Impact
N-[3-(Trifluoromethyl)phenyl]quinoline-8-sulfonamide 3-(trifluoromethyl)phenyl ~352.3 Strong EWG, meta position Optimized balance of steric/electronic effects
N-(2-Chlorophenyl)-8-quinolinesulfonamide 2-chlorophenyl 318.78 EWG, ortho position Potential steric hindrance; reduced binding affinity
3-(4-Fluorophenylsulfonyl)-8-(1-methylpiperidin-4-yl)quinoline (8d) 4-fluorophenylsulfonyl Not reported EWG, para position Enhanced binding due to para-substitution
N-(4-(Furan-3-yl)benzyl)quinoline-8-sulfonamide 4-(furan-3-yl)benzyl 364.4 Heterocyclic substituent Altered solubility and bioavailability
4-(4-Fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-cyclopentaquinoline-8-sulfonamide 4-fluorophenyl + fused ring ~486.4 Rigid cyclopenta system Increased target selectivity via structural rigidity

Electronic and Steric Effects

  • Trifluoromethyl (-CF₃) vs.

Pharmacological Diversity in Allosteric Modulators

Evidence from α7 nicotinic receptor studies highlights that minor structural changes (e.g., methyl substitution, stereochemistry) yield five distinct pharmacological outcomes:

  • Cis-cis diastereomers (e.g., allosteric agonists) vs. cis-trans (e.g., NAMs/SAMs) demonstrate how stereochemistry dictates activity.
  • The target compound’s -CF₃ group may similarly influence receptor binding modes, though specific data are lacking.

Physicochemical and ADME Properties

  • Molecular Weight: The target compound (~352 g/mol) falls within the ideal range for oral bioavailability, unlike bulkier analogs like the cyclopenta-fused derivative (~486 g/mol) .

Biological Activity

N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a quinoline backbone with a sulfonamide group and a trifluoromethyl-substituted phenyl ring. The trifluoromethyl group enhances the compound's lipophilicity and stability, which may influence its biological activity and therapeutic applications.

Anticancer Properties

Research indicates that compounds within the quinoline family exhibit anticancer properties. For example, studies have demonstrated that certain quinoline derivatives can inhibit cancer cell growth by targeting key signaling pathways. The potential of this compound in this regard remains to be fully elucidated, but its structural analogs have shown promising results.

Compound NameActivityIC50 (μM)
Quinoline Derivative ACancer Cell Inhibition0.5
Quinoline Derivative BApoptosis Induction0.75

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation .

Case Studies

  • In vitro Studies : In a study evaluating the biological activity of related quinoline compounds, several derivatives demonstrated significant inhibition of cancer cell lines at low micromolar concentrations. The structure-activity relationship (SAR) indicated that modifications at the trifluoromethyl position could enhance potency.
  • In vivo Studies : Animal models treated with sulfonamide derivatives showed reduced tumor growth compared to control groups, suggesting that these compounds may be effective in vivo as well .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other quinoline-based compounds.

Compound NameStructural FeaturesBiological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamideQuinoline core, sulfonamide groupEnzyme inhibitor
4-(trifluoromethyl)anilineTrifluoromethyl group on anilineModerate antibacterial
Quinoline-8-sulfonamideQuinoline core with sulfonamideAntimalarial activity

Q & A

Q. What are the recommended synthetic routes for N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide, and how can purity be optimized?

Methodological Answer:

  • Synthesis Steps :
    • Quinoline Core Formation : Use the Skraup synthesis or Friedel-Crafts acylation to construct the quinoline backbone .
    • Sulfonamide Introduction : React the quinoline intermediate with chlorosulfonic acid, followed by coupling with 3-(trifluoromethyl)aniline under basic conditions (e.g., pyridine) to form the sulfonamide linkage .
    • Trifluoromethyl Group Placement : Ensure regioselective introduction of the trifluoromethyl group via Ullmann coupling or nucleophilic aromatic substitution .
  • Purity Optimization :
    • Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).
    • Validate purity (>95%) using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. How should researchers address solubility challenges in biological assays for this compound?

Methodological Answer:

  • Solubility Testing :
    • Screen solvents like DMSO, ethanol, or PEG-400. Use DMSO for stock solutions (10 mM), followed by dilution in assay buffers .
    • Measure solubility via dynamic light scattering (DLS) or nephelometry.
  • Formulation Adjustments :
    • For in vitro studies, use cyclodextrin-based solubilizers.
    • For in vivo applications, consider nanoemulsions or liposomal encapsulation to enhance bioavailability .

Q. What spectroscopic and computational methods are critical for structural validation?

Methodological Answer:

  • Key Techniques :
    • ¹H/¹³C NMR : Confirm regiochemistry of the trifluoromethylphenyl and sulfonamide groups (e.g., δ ~7.5–8.5 ppm for quinoline protons) .
    • HRMS : Verify molecular weight (expected [M+H]⁺: ~395.08 Da).
    • X-ray Crystallography : Resolve ambiguous regiochemistry (e.g., sulfonamide orientation) .
  • Computational Support :
    • Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data across assays?

Methodological Answer:

  • SAR Design :
    • Syntize analogs with variations at the quinoline 8-position (e.g., methylsulfonyl vs. carbamate) and the trifluoromethylphenyl group (e.g., ortho/meta/para substitution) .
    • Test against target enzymes (e.g., kinases) and off-target receptors (e.g., GPCRs) to identify selectivity drivers.
  • Data Analysis :
    • Use multivariate statistics (PCA or PLS regression) to correlate substituent electronic properties (Hammett σ values) with activity trends .
    • Validate hypotheses with molecular docking (e.g., AutoDock Vina) to map binding interactions .

Q. What strategies improve synthetic yield while minimizing byproducts in large-scale reactions?

Methodological Answer:

  • Process Optimization :
    • Replace batch reactors with continuous flow systems for sulfonamide coupling (reduces side reactions like over-sulfonation) .
    • Use microwave-assisted synthesis to accelerate quinoline ring closure (30 minutes vs. 12 hours conventional) .
  • Byproduct Mitigation :
    • Monitor reaction progress via inline FTIR to detect intermediates (e.g., sulfonic acid).
    • Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap excess aniline .

Q. How can crystallography elucidate polymorphic forms and their stability?

Methodological Answer:

  • Polymorph Screening :
    • Recrystallize from solvents of varying polarity (e.g., ethanol, acetone, DCM) to isolate polymorphs .
    • Characterize using PXRD and DSC to identify thermodynamically stable forms.
  • Stability Testing :
    • Store polymorphs under accelerated conditions (40°C/75% RH) for 4 weeks.
    • Analyze degradation pathways via LC-MS (e.g., hydrolysis of sulfonamide group) .

Q. What in vivo models are suitable for evaluating pharmacokinetic and toxicity profiles?

Methodological Answer:

  • Model Selection :
    • Rodents : Use Sprague-Dawley rats for oral bioavailability and tissue distribution studies (dose: 10 mg/kg).
    • Zebrafish : Screen for acute toxicity (LC₅₀) and hepatotoxicity (liver fluorescence imaging) .
  • PK/PD Analysis :
    • Quantify plasma concentrations via UPLC-MS/MS.
    • Correlate exposure levels with target engagement (e.g., enzyme inhibition in liver homogenates) .

Q. How do electronic effects of the trifluoromethyl group influence binding to hydrophobic enzyme pockets?

Methodological Answer:

  • Computational Analysis :
    • Calculate electrostatic potential maps (MEP) to visualize electron-deficient regions near the trifluoromethyl group .
    • Compare binding free energies (ΔG) of CF₃ vs. CH₃ analogs using MM/PBSA simulations .
  • Experimental Validation :
    • Synthesize deuterated or fluorinated analogs to track binding via ¹⁹F NMR or X-ray crystallography .

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